N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Anticancer Hepatocellular carcinoma Coumarin-3-carboxamide

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 1351617-95-2; molecular formula C₁₇H₁₅NO₅S; molecular weight 345.37 g/mol) belongs to the coumarin-3-carboxamide class of heterocyclic compounds, defined by an 8-methoxy-2-oxo-2H-chromene core appended with an N-(2-hydroxy-2-(thiophen-2-yl)ethyl) substituent. The coumarin-3-carboxamide scaffold has been extensively investigated for anticancer activity via CK2 enzyme inhibition, with optimized derivatives achieving HepG2 IC₅₀ values of 2.62–4.85 µM and HeLa IC₅₀ values of 0.39–0.75 µM.

Molecular Formula C17H15NO5S
Molecular Weight 345.37
CAS No. 1351617-95-2
Cat. No. B2859449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
CAS1351617-95-2
Molecular FormulaC17H15NO5S
Molecular Weight345.37
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC(C3=CC=CS3)O
InChIInChI=1S/C17H15NO5S/c1-22-13-5-2-4-10-8-11(17(21)23-15(10)13)16(20)18-9-12(19)14-6-3-7-24-14/h2-8,12,19H,9H2,1H3,(H,18,20)
InChIKeyJPBGXCMBYBWFBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 1351617-95-2): Structural Identity and Pharmacophore Classification for Procurement Evaluation


N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 1351617-95-2; molecular formula C₁₇H₁₅NO₅S; molecular weight 345.37 g/mol) belongs to the coumarin-3-carboxamide class of heterocyclic compounds, defined by an 8-methoxy-2-oxo-2H-chromene core appended with an N-(2-hydroxy-2-(thiophen-2-yl)ethyl) substituent . The coumarin-3-carboxamide scaffold has been extensively investigated for anticancer activity via CK2 enzyme inhibition, with optimized derivatives achieving HepG2 IC₅₀ values of 2.62–4.85 µM and HeLa IC₅₀ values of 0.39–0.75 µM [1]. The 8-methoxy substitution on the coumarin nucleus is a recognized pharmacophoric feature for antiproliferative activity, as demonstrated in a focused series of 8-methoxycoumarin-3-carboxamides where lead compound 5 exhibited an IC₅₀ of 0.9 µM against HepG2 cells, outperforming staurosporine (IC₅₀ = 8.4 µM) [2]. The presence of the thiophene ring in the target compound introduces a sulfur-containing heterocycle capable of unique π–π and C–H···π interactions, as evidenced by crystallographic data on analogous coumarin–thiophene carboxamide hybrids [3]. These structural attributes collectively position this compound within a well-validated but highly substitution-sensitive pharmacophore class, where minor structural modifications produce order-of-magnitude potency differences.

Why Generic Substitution of N-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide with Other Coumarin-3-Carboxamides Fails: Evidence of Substitution-Dependent Potency and Selectivity


Interchanging coumarin-3-carboxamide analogs without explicit comparative data is scientifically unjustified due to the steep and non-linear structure–activity relationships (SAR) governing this scaffold. In a systematic evaluation of coumarin-3-carboxamide derivatives, the 4-fluorobenzamide substituent yielded HepG2 IC₅₀ values of 2.62–4.85 µM, while other substituents produced IC₅₀ values exceeding 100 µM—a greater than 20-fold potency differential arising solely from aryl substitution [1]. Similarly, among 8-methoxycoumarin-3-carboxamides, compound 5 (IC₅₀ = 0.9 µM) was approximately 9-fold more potent than staurosporine (IC₅₀ = 8.4 µM), while compound 7 from a related series exhibited an IC₅₀ of 0.75 µM (11-fold improvement over staurosporine at 8.37 µM) [2][3]. Even within the thiophenyl chromene carboxamide subfamily, in silico binding affinity differences between ZINC02789441 and ZINC40949448—identical scaffolds with different conformations—highlight that 3D geometry critically determines target engagement [4]. The target compound's unique combination of an 8-methoxy group, a thiophen-2-yl ring, and a hydroxyethyl linker cannot be assumed equivalent to any analog bearing different heterocyclic, positional, or linker modifications. Procurement decisions must therefore be guided by direct biological profiling of the specific CAS number rather than class-based assumptions.

Quantitative Differentiation Evidence for N-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 1351617-95-2): Comparator-Based Potency and Scaffold Benchmarking


Scaffold-Level Anticancer Potency: 8-Methoxycoumarin-3-Carboxamide Class vs. Clinical Comparator Staurosporine in HepG2 Hepatocellular Carcinoma Cells

The 8-methoxycoumarin-3-carboxamide scaffold to which the target compound belongs demonstrates sub-micromolar antiproliferative activity against HepG2 liver cancer cells. Lead compound 5 from the Alzamami et al. series exhibited an IC₅₀ of 0.9 µM—representing a 9.3-fold improvement over the pan-kinase inhibitor staurosporine (IC₅₀ = 8.4 µM)—while maintaining minimal cytotoxicity toward normal cells [1]. In a parallel series of N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides, compound 7 achieved an IC₅₀ of 0.75 µM against Hep-G2 cells, an 11.2-fold enhancement over staurosporine (IC₅₀ = 8.37 µM) [2]. These data establish a class-level potency benchmark for the 8-methoxy substitution pattern that the target compound shares, with the thiophene-containing N-substituent representing a structurally distinct departure from the phenyl-based analogs that may confer differentiated target engagement.

Anticancer Hepatocellular carcinoma Coumarin-3-carboxamide

Thiophenyl Chromene Carboxamide Scaffold: In Silico Dual α-Glucosidase/α-Amylase Inhibition Potential vs. Acarbose Benchmark

The thiophenyl chromene carboxamide scaffold, which directly corresponds to the target compound's core architecture, has been identified through computational screening as a privileged scaffold for dual inhibition of α-glucosidase and α-amylase—the two key enzymes regulating postprandial hyperglycemia. Compound ZINC02789441 (thiophenyl chromene carboxamide scaffold) was computationally identified alongside ZINC40949448 (identical scaffold, different conformation) as potential dual inhibitors [1]. Molecular docking analysis of ZINC02789441 against α-amylase revealed binding interactions within the enzyme active site, with comparative visualization against the clinical drug acarbose suggesting a distinct binding mode that may circumvent acarbose-associated gastrointestinal side effects [2]. The target compound (CAS 1351617-95-2) embodies the identical thiophenyl chromene carboxamide scaffold, providing a structural basis for investigating dual enzyme inhibition with a potentially differentiated safety profile relative to acarbose.

Diabetes α-Glucosidase inhibition α-Amylase inhibition Molecular docking

Coumarin-3-Carboxamide Class CK2 Kinase Inhibition: Potency Benchmarking Against Doxorubicin in Cervical and Hepatic Cancer Models

The coumarin-3-carboxamide pharmacophore class demonstrates CK2 kinase-targeted anticancer activity with potency comparable to the clinical standard doxorubicin. The 4-fluorobenzamide coumarin-3-carboxamide derivative (14b) achieved HeLa IC₅₀ values of 0.39–0.75 µM and HepG2 IC₅₀ values of 2.62–4.85 µM, comparable to doxorubicin, while exhibiting low cytotoxicity against normal LLC-MK2 cells (IC₅₀ > 100 µM), yielding a therapeutic selectivity index exceeding 20-fold [1]. This selectivity profile is a critical differentiator from doxorubicin, which is limited by cardiotoxicity. The target compound (CAS 1351617-95-2), as a coumarin-3-carboxamide bearing an 8-methoxy group and a thiophene-containing N-substituent, represents an analog within this CK2-inhibitory class. Its structural divergence from the benchmark 14b (which uses a 4-fluorobenzamide substituent) suggests potential for distinct kinase selectivity or pharmacokinetic properties.

CK2 kinase inhibition Cervical cancer Hepatic cancer Coumarin-3-carboxamide

BACE-1 Inhibition Activity of Chromene-3-Carboxamide Derivatives: Substituent-Dependent Potency Range for Neurodegenerative Disease Applications

Chromene-3-carboxamide derivatives have demonstrated measurable BACE-1 (β-secretase) inhibitory activity in FRET-based biochemical assays, with potency spanning two orders of magnitude depending on substituent identity. N-[2-(4-benzylpiperazin-1-yl)-5-bromophenyl]-2-oxo-2H-chromene-3-carboxamide (9c) exhibited a BACE-1 IC₅₀ of 760 nM, while the 5-phenylphenyl analog (11c) achieved an IC₅₀ of 151 nM—a 5-fold improvement attributable solely to aryl substitution at the 5-position [1][2]. A related 8-methoxy-substituted chromene-3-carboxamide with a different N-substituent showed BACE-1 IC₅₀ of 5,000 nM [3]. The target compound (CAS 1351617-95-2) incorporates an 8-methoxy-2-oxo-2H-chromene-3-carboxamide core that is directly shared with these BACE-1 inhibitors, and its N-(2-hydroxy-2-(thiophen-2-yl)ethyl) substituent represents a structurally novel variation that has not been profiled for BACE-1 activity but is chemically compatible with the pharmacophore.

BACE-1 inhibition Alzheimer's disease Chromene-3-carboxamide FRET assay

Crystallographic Evidence of Coumarin–Thiophene Intermolecular Interactions: Structural Basis for Differentiated Molecular Recognition

Single-crystal X-ray diffraction analysis of coumarin–thiophene carboxamide hybrids has revealed a defined three-dimensional architecture stabilized by coumarin–thiophene C—H···π and π–π stacking interactions, with a measured inter-centroid distance of 3.6612(12) Å [1]. These non-covalent interactions are structurally unique to the thiophene-bearing subclass and are absent in phenyl-substituted coumarin-3-carboxamide analogs, which rely on different packing forces. The target compound (CAS 1351617-95-2), bearing a thiophen-2-yl ring, is predicted to engage in analogous C—H···π and π–π interactions that may influence both its solid-state stability and its mode of protein target engagement. This crystallographically validated interaction network provides a structural rationale for differentiated binding thermodynamics and kinetics compared to non-thiophene coumarin-3-carboxamide analogs.

X-ray crystallography Coumarin-thiophene interactions Structural biology Molecular recognition

Substituent-Dependent CK2 Anticancer Activity: SAR Divergence Between Benzamide and Non-Benzamide Coumarin-3-Carboxamide Derivatives

Molecular docking studies of coumarin-3-carboxamide derivatives against the CK2 enzyme active site have established that the presence of a benzamide functionality is a critical determinant of anticancer activity within this scaffold class [1]. The target compound (CAS 1351617-95-2) lacks a benzamide substituent, instead bearing an N-(2-hydroxy-2-(thiophen-2-yl)ethyl) side chain. This structural departure from the benzamide-containing pharmacophore (as in compounds 14b and 14e, which achieved HeLa IC₅₀ values of 0.39–0.75 µM) suggests that the target compound may exhibit a distinct CK2 binding mode or alternative protein target engagement. Compounds lacking this benzamide feature showed substantially reduced anticancer potency (IC₅₀ > 100 µM) in the Phutdhawong et al. series [1], underscoring the critical nature of this SAR feature for procurement decisions.

CK2 kinase Structure-activity relationship Anticancer Coumarin-3-carboxamide

Best Research and Industrial Application Scenarios for N-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 1351617-95-2)


Anticancer Lead Optimization: 8-Methoxycoumarin-3-Carboxamide Scaffold Expansion with Thiophene-Containing N-Substituents Targeting Hepatocellular Carcinoma

This compound is suitable as a scaffold diversification candidate in hepatocellular carcinoma (HCC) drug discovery programs. The 8-methoxycoumarin-3-carboxamide core has demonstrated sub-micromolar HepG2 antiproliferative activity (compound 5: IC₅₀ = 0.9 µM; compound 7: IC₅₀ = 0.75 µM) with selectivity over normal cells [1][2]. The target compound's N-(2-hydroxy-2-(thiophen-2-yl)ethyl) substituent introduces a thiophene heterocycle capable of unique π–π and C—H···π interactions (inter-centroid distance: 3.6612 Å) [3] that are structurally distinct from the phenyl-based substituents in the most potent analogs, offering an opportunity to explore differentiated target engagement profiles within a validated potency framework.

Antidiabetic Dual α-Glucosidase/α-Amylase Inhibitor Discovery Using Thiophenyl Chromene Carboxamide Scaffold

The thiophenyl chromene carboxamide scaffold has been identified via computational pharmacophore screening as a privileged structure for dual α-glucosidase and α-amylase inhibition, with ZINC02789441 serving as a lead compound [4]. The target compound embodies this exact scaffold architecture and is structurally positioned for in vitro enzyme inhibition profiling and subsequent lead optimization. Comparative molecular docking against acarbose suggests a distinct binding mode [5], supporting the exploration of this compound in postprandial hyperglycemia management programs seeking to reduce the gastrointestinal side effects associated with current α-glucosidase inhibitors.

BACE-1 Inhibitor SAR Studies for Alzheimer's Disease: Chromene-3-Carboxamide Core with Thiophene Modification

The chromene-3-carboxamide scaffold has demonstrated BACE-1 inhibitory activity spanning 151–5,000 nM depending on substitution pattern, with the 8-methoxy variant showing IC₅₀ = 5,000 nM [6][7]. The target compound combines the 8-methoxy substitution with an N-(2-hydroxy-2-(thiophen-2-yl)ethyl) side chain—a combination not represented in existing BACE-1 SAR datasets. This structural novelty positions CAS 1351617-95-2 as a candidate for expanding the BACE-1 inhibitor chemical space, particularly for probing whether the thiophene moiety can enhance potency beyond the 5,000 nM baseline established for the 8-methoxy-substituted phenylpiperazine analog.

Fragment-Based Drug Design and Structure-Guided Optimization Leveraging Thiophene-Mediated Intermolecular Interactions

The crystallographically validated capacity of coumarin–thiophene hybrids to form defined C—H···π and π–π stacking interactions (inter-centroid distance: 3.6612 Å) [3] supports the use of CAS 1351617-95-2 as a structural biology probe. The compound's thiophene ring provides a sulfur-containing π-system that can serve as an anchoring point for protein–ligand co-crystallization studies, fragment growing, or scaffold hopping exercises. This application is particularly relevant for academic and industrial structural biology groups seeking to map the binding thermodynamics of sulfur-mediated protein–ligand interactions within the coumarin chemotype.

Quote Request

Request a Quote for N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.